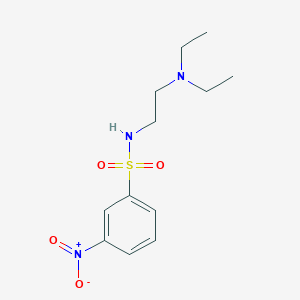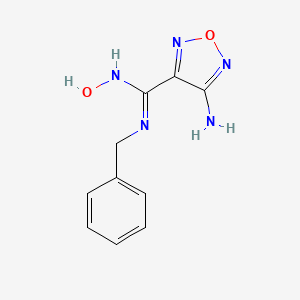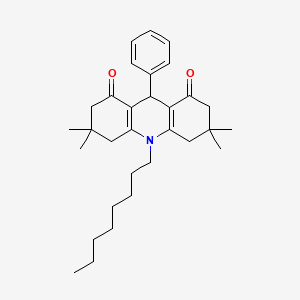![molecular formula C21H14ClN3O4 B11558845 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11558845.png)
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound that features a combination of aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 2-(4-methyl-1,3-benzoxazol-2-yl)aniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and nucleophiles such as amines or thiols (for substitution). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved may include the inhibition of bacterial cell wall synthesis or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL
- 4-[(E)-[(4-FLUORO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL
Uniqueness
4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is unique due to the presence of the chloro and nitro groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups with the benzoxazole moiety enhances its potential as a versatile compound for various applications.
Propriétés
Formule moléculaire |
C21H14ClN3O4 |
|---|---|
Poids moléculaire |
407.8 g/mol |
Nom IUPAC |
4-[(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-methyl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C21H14ClN3O4/c1-12-3-2-4-19-20(12)24-21(29-19)15-10-14(6-8-18(15)26)23-11-13-5-7-16(22)17(9-13)25(27)28/h2-11,26H,1H3 |
Clé InChI |
IVQDRGHPPXHTOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B11558762.png)

![N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11558785.png)
![N-(4-methoxyphenyl)-6-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11558788.png)
![6-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11558795.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B11558802.png)

![4-Bromo-2-chloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol](/img/structure/B11558819.png)


![N-({N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11558825.png)
![2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide](/img/structure/B11558828.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11558830.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 3-methylbenzoate](/img/structure/B11558835.png)
